Biochemical Potency Comparison: Hpk1-IN-37 vs. Clinical-Stage and Preclinical HPK1 Inhibitors
Hpk1-IN-37 demonstrates a biochemical IC50 of 3.7 nM against HPK1, as reported in patent WO2022068848 . This potency is comparable to the clinical-stage inhibitor CFI-402411 (IC50 = 4.0±1.3 nM) [1] and the advanced preclinical tool HPK1-IN-7 (IC50 = 2.6 nM) . It is approximately 18-fold more potent than the structurally distinct inhibitor HPK1-IN-32 (IC50 = 65 nM) and at least 27-fold more potent than the lower-boundary reference HPK1-IN-34 (IC50 <100 nM) .
| Evidence Dimension | Biochemical IC50 against HPK1 |
|---|---|
| Target Compound Data | IC50 = 3.7 nM |
| Comparator Or Baseline | CFI-402411: IC50 = 4.0±1.3 nM; HPK1-IN-7: IC50 = 2.6 nM; HPK1-IN-32: IC50 = 65 nM; HPK1-IN-34: IC50 <100 nM |
| Quantified Difference | 3.7 nM vs. 4.0 nM (~8% more potent than CFI-402411 in nominal value; note SD overlap); 3.7 nM vs. 65 nM (~18-fold more potent than HPK1-IN-32) |
| Conditions | In vitro biochemical enzyme assay; assay details vary across publications |
Why This Matters
Potency within the low single-digit nanomolar range ensures sufficient target engagement at experimentally achievable concentrations in cellular assays, reducing the risk of false-negative results due to incomplete HPK1 inhibition.
- [1] TWT-101: a phase 1 study of the novel HPK1 inhibitor CFI-402411 in patients with advanced cancer. CUHK Research Portal. 2024-08-19. (IC50 = 4.0±1.3 nM reported). View Source
